

# Application Notes and Protocols for Irpagratinib DMSO Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Irpagratinib** (also known as ABSK011) is a potent and selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It functions by irreversibly binding to the cysteine residue at position 552 (Cys552) within the active site of FGFR4, thereby inhibiting its autophosphorylation and downstream signaling pathways. Aberrant activation of the FGFR4 signaling pathway, often driven by overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), is a key oncogenic driver in a significant portion of hepatocellular carcinoma (HCC) cases.[3][4][5] **Irpagratinib**'s targeted mechanism of action makes it a valuable tool for cancer research and a promising therapeutic agent in clinical development for HCC.[4][5]

These application notes provide a detailed protocol for the preparation, storage, and handling of **Irpagratinib** DMSO stock solutions to ensure reproducibility and maintain the integrity of the compound for in vitro studies.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Irpagratinib** is provided in the table below.



| Property          | Value          | Reference |
|-------------------|----------------|-----------|
| Molecular Formula | C28H32F2N6O5   |           |
| Molecular Weight  | 570.6 g/mol    |           |
| CAS Number        | 2230974-62-4   | [1]       |
| Appearance        | Solid powder   | [6]       |
| Purity            | >99% (typical) | [6]       |

### **Solubility and Stock Solution Parameters**

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **Irpagratinib** for in vitro use.

| Solvent | Solubility           | Recommended Stock Concentration Range |
|---------|----------------------|---------------------------------------|
| DMSO    | 80 mg/mL (140.21 mM) | 10 mM - 50 mM                         |

Note: Sonication may be required to fully dissolve the compound.[6] It is recommended to use freshly opened, anhydrous DMSO to minimize degradation of the compound.[1]

# Experimental Protocols Preparation of a 10 mM Irpagratinib DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of **Irpagratinib** in DMSO.

#### Materials:

- Irpagratinib powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade



- Microcentrifuge tubes (1.5 mL or 2 mL)
- Calibrated micropipettes and sterile tips
- Analytical balance
- Vortex mixer
- (Optional) Sonicator

#### Procedure:

- Calculate the required mass of Irpagratinib:
  - Molecular Weight (MW) of Irpagratinib = 570.6 g/mol
  - Desired Concentration (C) = 10 mM = 0.01 mol/L
  - Desired Volume (V) = 1 mL = 0.001 L
  - Mass (g) = C (mol/L) \* V (L) \* MW ( g/mol )
  - Mass (mg) = 0.01 mol/L \* 0.001 L \* 570.6 g/mol \* 1000 mg/g = 5.706 mg
- Weighing the Irpagratinib Powder:
  - Tare a clean, dry microcentrifuge tube on the analytical balance.
  - Carefully weigh out approximately 5.71 mg of Irpagratinib powder directly into the tared tube. Record the exact weight.
- Dissolving in DMSO:
  - Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the **Irpagratinib** powder. For an exact weight of 5.71 mg, the required volume of DMSO is 1 mL.
  - Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.



- Ensuring Complete Dissolution:
  - Visually inspect the solution for any undissolved particles.
  - If particles are present, continue vortexing. If necessary, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
- Aliquoting and Storage:
  - Once the Irpagratinib is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][6]
  - Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

#### Storage and Stability

Proper storage is crucial to maintain the activity of the **Irpagratinib** stock solution.

| Storage Temperature | Shelf Life        |
|---------------------|-------------------|
| -20°C               | 1 month           |
| -80°C               | 6 months - 1 year |

For short-term storage (up to one week), aliquots can be kept at 4°C.[6]

#### **Preparation of Working Solutions**

For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically  $\leq 0.1\%$ , as higher concentrations can be toxic to cells.[6] A negative control with the same final concentration of DMSO should always be included in experiments.[6]

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:



- Perform a 1:1000 dilution (e.g., add 1 μL of 10 mM stock to 999 μL of cell culture medium).
- Mix thoroughly by gentle pipetting or inversion.
- This will result in a final DMSO concentration of 0.1%.

# **Signaling Pathway and Workflow Diagrams**

The following diagrams illustrate the FGFR4 signaling pathway targeted by **Irpagratinib** and the experimental workflow for preparing the DMSO stock solution.





FGFR4 Signaling Pathway Inhibition by Irpagratinib

Click to download full resolution via product page

Caption: Inhibition of the FGFR4 signaling pathway by **Irpagratinib**.





Irpagratinib DMSO Stock Solution Preparation Workflow

Click to download full resolution via product page

Caption: Workflow for preparing Irpagratinib DMSO stock solution.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Irpagratinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Abbisko Therapeutics Completes First Patient Dosing in Registrational Study of Irpagratinib for HCC [prnewswire.com]
- 5. Abbisko Therapeutics Receives CDE Approval of Breakthrough Therapy Designation for Irpagratinib (ABSK011) in the Treatment of HCC [prnewswire.com]
- 6. Irpagratinib | FGFR | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Irpagratinib DMSO Stock Solution Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386767#irpagratinib-dmso-stock-solution-preparation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com